molecular formula C14H16N4OS B2686617 (3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2320888-82-0

(3-Methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2686617
CAS RN: 2320888-82-0
M. Wt: 288.37
InChI Key: JSZIWDFORBOECE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

1,2,3-triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility . Structural characteristics of 1,2,3-triazoles enable it to act as linker units between two active molecules or as bioisostere of different functional groups .

Future Directions

The development of novel effective antiviral agents is urgently needed . 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This review aims to outline the advances in the application of 1,2,3-triazole derivatives as antiviral agents . This could be useful for the future of clinical research to develop more potent and effective antiviral agents .

properties

IUPAC Name

(3-methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-20-13-4-2-3-12(7-13)14(19)17-8-11(9-17)10-18-6-5-15-16-18/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZIWDFORBOECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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